Butanamide,2-amino-N-[2-(dimethylamino)ethyl]-3,3-dimethyl-,(2S)-
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Overview
Description
Butanamide,2-amino-N-[2-(dimethylamino)ethyl]-3,3-dimethyl-,(2S)- is a chemical compound with the molecular formula C10H22N2O. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its white crystalline appearance and its solubility in water, ethanol, and acetone .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butanamide,2-amino-N-[2-(dimethylamino)ethyl]-3,3-dimethyl-,(2S)- involves the reaction of 2-amino-2,3-dimethylbutanenitrile with concentrated sulfuric acid at 25°C. The mixture is then heated to 100°C and maintained for one hour. After cooling to 75°C, concentrated ammonia is added, and the mixture is stirred. The product is extracted using dichloromethane, dried, and crystallized .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and controlled environments ensures the consistency and purity of the final product. The process involves the use of high-purity reagents and solvents to achieve the desired yield and quality .
Chemical Reactions Analysis
Types of Reactions
Butanamide,2-amino-N-[2-(dimethylamino)ethyl]-3,3-dimethyl-,(2S)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions involve the use of reducing agents like lithium aluminum hydride to convert the compound into its reduced form.
Substitution: Nucleophilic substitution reactions can occur, where the amino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Corresponding oxides and carboxylic acids.
Reduction: Reduced amides and amines.
Substitution: Substituted amides and secondary amines.
Scientific Research Applications
Butanamide,2-amino-N-[2-(dimethylamino)ethyl]-3,3-dimethyl-,(2S)- has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme interactions and protein folding.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of herbicides and other agrochemicals
Mechanism of Action
The mechanism of action of Butanamide,2-amino-N-[2-(dimethylamino)ethyl]-3,3-dimethyl-,(2S)- involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The compound’s structure allows it to bind to active sites of enzymes, altering their activity and leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-2,3-dimethylbutyramide
- N-(2-(Dimethylamino)ethyl)butanamide
- 2-Amino-2,3-dimethylbutanamide
Uniqueness
Butanamide,2-amino-N-[2-(dimethylamino)ethyl]-3,3-dimethyl-,(2S)- stands out due to its specific structural features, which confer unique reactivity and interaction profiles. Its ability to participate in a variety of chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industrial applications .
Properties
CAS No. |
198422-11-6 |
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Molecular Formula |
C10H23N3O |
Molecular Weight |
201.31 g/mol |
IUPAC Name |
(2S)-2-amino-N-[2-(dimethylamino)ethyl]-3,3-dimethylbutanamide |
InChI |
InChI=1S/C10H23N3O/c1-10(2,3)8(11)9(14)12-6-7-13(4)5/h8H,6-7,11H2,1-5H3,(H,12,14)/t8-/m1/s1 |
InChI Key |
REYOFKPDVUAABY-MRVPVSSYSA-N |
Isomeric SMILES |
CC(C)(C)[C@@H](C(=O)NCCN(C)C)N |
Canonical SMILES |
CC(C)(C)C(C(=O)NCCN(C)C)N |
Origin of Product |
United States |
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